molecular formula C6H12ClNO3 B1529620 Methyl 3-methoxyazetidine-3-carboxylate hydrochloride CAS No. 1392803-11-0

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride

Cat. No. B1529620
CAS RN: 1392803-11-0
M. Wt: 181.62 g/mol
InChI Key: IBZZJRGZWDPHNL-UHFFFAOYSA-N
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Description

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (MMCH) is a synthetic organic compound that is used as a building block in organic synthesis. It is a versatile compound that can be used in a variety of synthetic processes, such as the synthesis of drugs and other compounds. MMCH is also used in a number of scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Isoxazole-Thiazole Derivatives

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride: is utilized in the synthesis of isoxazole-thiazole derivatives . These derivatives are explored for their potential as GABA receptor inverse agonists , which are significant in the treatment of cognitive disorders. The compound’s reactivity allows for the creation of complex molecules that can interact with the GABAergic system, potentially leading to new treatments for neurological conditions.

Development of Antimicrobial Agents

The compound serves as a precursor in the development of various thiazole derivatives . Thiazoles are known for their broad spectrum of biological activities, including antimicrobial properties. By incorporating the methyl 3-methoxyazetidine moiety, researchers can synthesize new antimicrobial agents that could be more effective against resistant strains of bacteria.

Chemical Synthesis and Material Science

In material science and chemical synthesis, Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is a valuable intermediate . Its molecular structure allows for the introduction of methoxy groups into larger molecules, which can alter the physical properties of materials, such as solubility and thermal stability.

Neurotransmitter Synthesis Research

This compound is also relevant in the study of neurotransmitter synthesis . As a structural analog of natural neurotransmitters, it can be used to investigate the biosynthesis pathways and the role of neurotransmitters in various neurological processes.

Antitumor and Cytotoxic Drug Development

Thiazole derivatives, synthesized using Methyl 3-methoxyazetidine-3-carboxylate hydrochloride , have shown promise in antitumor and cytotoxic drug development . These compounds can be designed to target specific pathways in cancer cells, leading to the development of targeted cancer therapies with potentially fewer side effects.

Pharmacological Research

The compound’s versatility makes it a candidate for pharmacological research, where it can be used to create a variety of pharmacologically active molecules . Its structure allows for modifications that can lead to the discovery of new drugs with diverse therapeutic effects.

Agricultural Chemical Research

In agricultural chemistry, Methyl 3-methoxyazetidine-3-carboxylate hydrochloride can be used to synthesize compounds that serve as fungicides or herbicides . The ability to create new molecules that can protect crops from pests and diseases is crucial for improving agricultural productivity.

Analytical Chemistry Applications

Lastly, in analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques . Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays.

properties

IUPAC Name

methyl 3-methoxyazetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZZJRGZWDPHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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